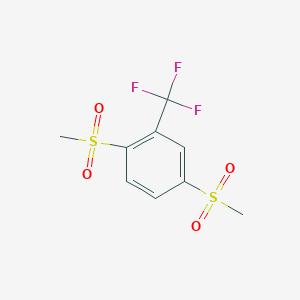

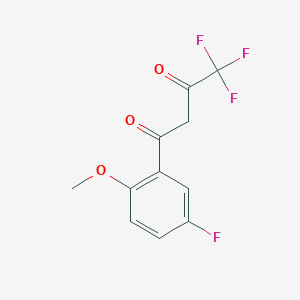

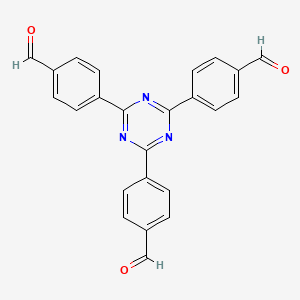

![molecular formula C11H15Cl2N3O B1459008 {[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride CAS No. 1609408-02-7](/img/structure/B1459008.png)

{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride

Vue d'ensemble

Description

“{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride” is a chemical compound with the CAS Number: 1609408-02-7 . It has a molecular weight of 276.16 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O.2ClH/c1-15-11-5-3-2-4-10(11)14-8-9(6-12)7-13-14;;/h2-5,7-8H,6,12H2,1H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 276.16 . The compound should be stored at a temperature of -20 degrees .Applications De Recherche Scientifique

Antihypertensive Drug Synthesis

One of the primary applications of this compound is in the synthesis of Urapidil , an antihypertensive drug. Urapidil is used to treat essential hypertension and can be administered intravenously during hypertensive emergencies . The compound serves as a key intermediate in the production of Urapidil, which acts as an α-blocker that lowers peripheral blood pressure without affecting heart rate or intracranial pressure. It also has the ability to cross the blood-brain barrier and activate the 5HT-1A receptor, contributing to its central antihypertensive activity .

Catalysis in Organic Synthesis

The compound is involved in catalytic processes, particularly in the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane. This reaction is catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol, which is crucial for the synthesis of various pharmaceutical agents .

Intermediate for Large Scale Production

Its role as an intermediate is not limited to small-scale laboratory synthesis but extends to large-scale production. The ability to purify the intermediate by recrystallization from optimized solvents makes it beneficial for large-scale production, which is a critical aspect of pharmaceutical manufacturing .

Development of Dosage Forms

The compound’s derivatives are used in developing various dosage forms of Urapidil, including injections, oral capsules, and eye drops. This versatility in dosage forms allows for a broader application in clinical settings, catering to different patient needs .

Leishmaniasis Treatment Research

In the field of parasitology, derivatives of this compound have been studied for their potential use in treating Leishmaniasis. A related compound, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has shown inhibitory activity against L. mexicana, a causative agent of Leishmaniasis .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting arginase from L. mexicana. The inhibition of this enzyme is significant because it plays a role in the pathogenesis of Leishmaniasis, and inhibitors could potentially serve as therapeutic agents .

Orientations Futures

While specific future directions for “{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride” are not available in the search results, related compounds such as pyrazole derivatives are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . This suggests that “{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride” and similar compounds could have potential applications in the development of new pharmaceuticals .

Mécanisme D'action

Target of Action

Similar compounds have been reported to interact with various biological targets . For instance, a compound named N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, which shares structural similarities with the compound , has been reported to inhibit the activity of recombinant L. mexicana arginase .

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways .

Result of Action

A similar compound, n-(2-methoxyphenyl)-1-methyl-1h-benzimidazol-2-amine, has been reported to induce several changes such as membrane blebbing, the presence of autophagosomes, membrane detachment, and mitochondrial and kinetoplast disorganization .

Propriétés

IUPAC Name |

[1-(2-methoxyphenyl)pyrazol-4-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.2ClH/c1-15-11-5-3-2-4-10(11)14-8-9(6-12)7-13-14;;/h2-5,7-8H,6,12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAVIYUTOGAHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(C=N2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

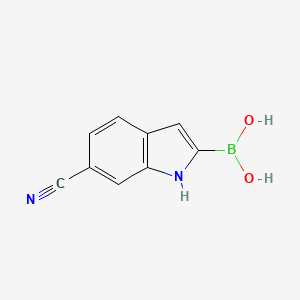

![1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one](/img/structure/B1458936.png)

![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B1458948.png)